

# An In-depth Technical Guide to 2-Acetylisonicotinonitrile (CAS Number: 37398-49-5)

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## Compound of Interest

Compound Name: 2-Acetylisonicotinonitrile

Cat. No.: B1589052

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## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Acetylisonicotinonitrile**, a versatile pyridine-based heterocyclic compound. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles.

## Section 1: Introduction and Strategic Importance

**2-Acetylisonicotinonitrile**, also known by its IUPAC name 4-acetylpyridine-2-carbonitrile, is a bifunctional molecule featuring both a ketone and a nitrile group on a pyridine scaffold. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitrile group and the pyridine ring influences the reactivity of the acetyl group, opening avenues for diverse chemical transformations. Its structural motifs are found in various biologically active compounds, making it a compound of interest for the development of novel therapeutics.

## Section 2: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

## Physical Properties

Property	Value	Source
CAS Number	37398-49-5	-
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O	[1]
Molecular Weight	146.15 g/mol	[1]
Appearance	Yellow prisms	[2]
Melting Point	101.5 °C	[2]
Boiling Point	263.5±25.0 °C at 760 mmHg	[1]
Density	1.2±0.1 g/cm <sup>3</sup>	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-Acetylisonicotinonitrile**.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is reported for a solution in CDCl<sub>3</sub>. [2]

- <sup>1</sup>H NMR (Proton NMR):
  - δ 8.94 (dd, J = 5.1, 0.8 Hz, 1H): This signal corresponds to the proton at position 6 of the pyridine ring, experiencing coupling from the proton at position 5 (J = 5.1 Hz) and a smaller long-range coupling.
  - δ 8.13 (dd, J = 1.7, 0.8 Hz, 1H): This signal is assigned to the proton at position 3 of the pyridine ring.
  - δ 7.95 (dd, J = 5.1, 1.7 Hz, 1H): This corresponds to the proton at position 5 of the pyridine ring.

- $\delta$  2.68 (s, 3H): This singlet represents the three equivalent protons of the acetyl methyl group.
- $^{13}\text{C}$  NMR (Carbon NMR):
  - $\delta$  194.9: Carbonyl carbon of the acetyl group.
  - $\delta$  152.4, 143.6, 126.1, 124.4: Aromatic carbons of the pyridine ring.
  - $\delta$  116.6: Carbon of the nitrile group.
  - $\delta$  26.6: Carbon of the acetyl methyl group.

While a specific experimental spectrum is not readily available in the searched literature, the expected characteristic IR absorption bands for **2-Acetylisonicotinonitrile** would include:

- $\sim 2230\text{ cm}^{-1}$  (sharp, medium):  $\text{C}\equiv\text{N}$  stretching vibration of the nitrile group.
- $\sim 1700\text{ cm}^{-1}$  (strong):  $\text{C}=\text{O}$  stretching vibration of the ketone.
- $\sim 1600\text{-}1400\text{ cm}^{-1}$  (multiple bands):  $\text{C}=\text{C}$  and  $\text{C}=\text{N}$  stretching vibrations within the pyridine ring.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$  (weak): Aromatic C-H stretching vibrations.
- $\sim 2920\text{ cm}^{-1}$  (weak): Aliphatic C-H stretching of the acetyl methyl group.

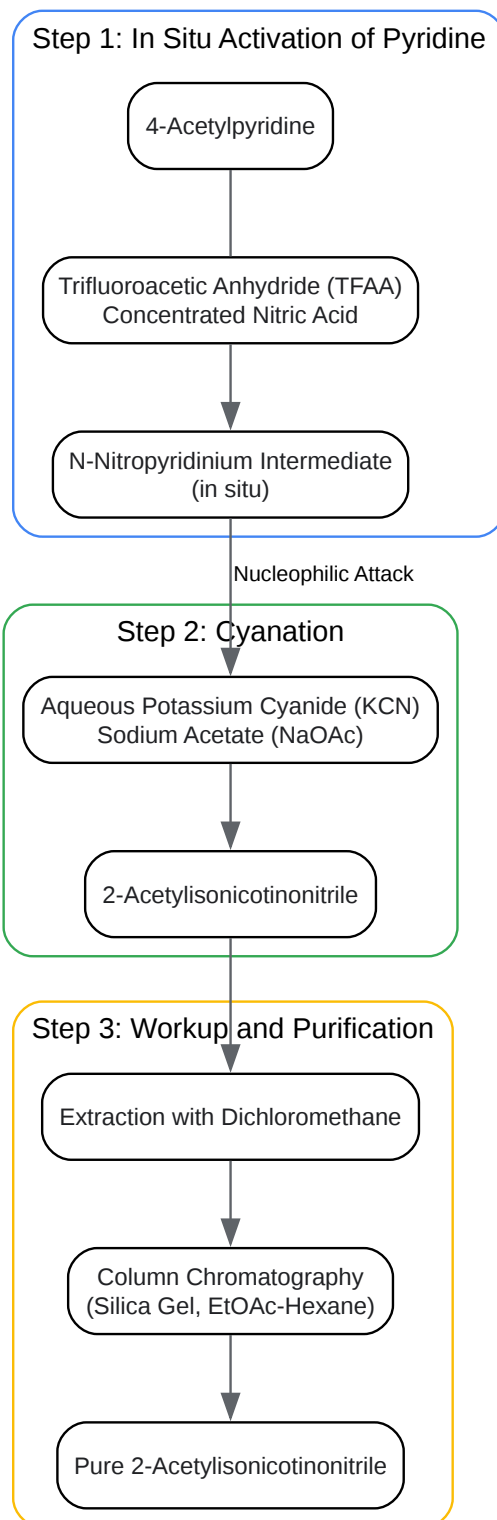
In a mass spectrum, **2-Acetylisonicotinonitrile** would be expected to show a molecular ion peak ( $[\text{M}]^+$ ) at  $m/z = 146$ . A prominent fragment would likely be observed at  $m/z = 131$ , corresponding to the loss of a methyl radical ( $[\text{M}-\text{CH}_3]^+$ ) from the acetyl group, forming a stable acylium ion.

## Section 3: Synthesis of 2-Acetylisonicotinonitrile

The synthesis of **2-Acetylisonicotinonitrile** can be achieved through the direct cyanation of a substituted pyridine. The following protocol is based on the method described by Katritzky et al. for the preparation of 2-cyanopyridines.<sup>[2]</sup>

## Synthesis Workflow Diagram

### Synthesis of 2-Acetylisonicotinonitrile



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Caption: Workflow for the synthesis of **2-Acetylisonicotinonitrile**.

## Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents (potassium cyanide) and strong acids and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

- Activation of 4-Acetylpyridine:
  - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), chill trifluoroacetic anhydride (TFAA) in an ice bath.
  - Slowly add 4-acetylpyridine to the chilled TFAA with stirring.
  - After the addition is complete, add concentrated nitric acid dropwise while maintaining the low temperature.
  - Allow the mixture to stir at room temperature for 2-3 hours. This generates the reactive N-nitropyridinium intermediate in situ.<sup>[2]</sup>
- Cyanation Reaction:
  - In a separate, larger flask, prepare a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc). The sodium acetate acts as a buffer.
  - Slowly add the solution containing the activated pyridine intermediate from step 1 to the chilled KCN solution dropwise with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 18 hours.
- Workup and Purification:
  - Check the pH of the reaction mixture and adjust to 6-7 if necessary.
  - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure **2-Acetylisonicotinonitrile** as yellow prisms.[2]

#### Rationale for Experimental Choices:

- Trifluoroacetic Anhydride and Nitric Acid: This combination generates dinitrogen pentoxide in situ, which acts as a nitrating agent to form the highly electrophilic N-nitropyridinium salt. This activation of the pyridine ring is crucial for the subsequent nucleophilic attack by the cyanide ion.[2]
- Potassium Cyanide: Provides the cyanide nucleophile for the cyanation reaction.
- Sodium Acetate: Buffers the reaction mixture to maintain a suitable pH for the nucleophilic addition and subsequent elimination steps.
- Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity final product.

## Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of **2-Acetylisonicotinonitrile** is governed by its three key structural components: the pyridine ring, the acetyl group, and the nitrile group.

### Reactivity Profile Diagram

Caption: Key reactive sites on the **2-Acetylisonicotinonitrile** molecule.

- Acetyl Group: The carbonyl group can undergo a variety of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and condensation reactions (e.g., aldol or Knoevenagel condensations). The acidity of the  $\alpha$ -protons allows for enolate formation and subsequent alkylation or acylation.

- **Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
- **Pyridine Ring:** The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly with the activating effect of the cyano group.

The presence of both an acetyl and a cyano group on the same pyridine ring allows for intramolecular reactions to form fused heterocyclic systems, further expanding its synthetic utility.

## Section 5: Applications in Drug Discovery and Medicinal Chemistry

While specific, widespread applications of **2-Acetylisonicotinonitrile** in marketed drugs are not extensively documented, its core structure and the broader class of cyanopyridines are of significant interest in drug discovery.

- **Scaffold for Library Synthesis:** Due to its multiple points for diversification, **2-Acetylisonicotinonitrile** is an attractive starting material for the synthesis of compound libraries for high-throughput screening. The ability to modify the acetyl and nitrile groups, as well as the pyridine ring, allows for the rapid generation of a wide range of analogues to explore structure-activity relationships (SAR).
- **Intermediate for Bioactive Molecules:** Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators.<sup>[3]</sup> For instance, related cyanopyridine structures have been investigated as potential anticancer agents.<sup>[3]</sup> **2-Acetylisonicotinonitrile** can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group, for example, is a common feature in many enzyme inhibitors where it can act as a hydrogen bond acceptor or a warhead for covalent modification.
- **Fragment-Based Drug Design:** The molecule itself can be considered a fragment in the context of fragment-based drug discovery (FBDD). Its ability to interact with biological targets

can be assessed, and hits can be elaborated by growing the molecule from its reactive handles to improve potency and selectivity.

## Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Acetylisonicotinonitrile**.

- **Hazard Summary:** This compound should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes. It is recommended to work in a well-ventilated area, preferably a fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

## Section 7: Conclusion

**2-Acetylisonicotinonitrile** is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a pyridine core, an acetyl group, and a nitrile function provides a rich platform for chemical modification and the construction of complex molecular architectures. The availability of a reliable synthesis protocol and detailed spectroscopic characterization data, as outlined in this guide, should facilitate its broader application by researchers and drug development professionals in the pursuit of novel chemical matter and therapeutic agents.

## References

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